REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH2:13]([O:15][C:16](Cl)=[O:17])[CH3:14]>>[CH2:13]([O:15][C:16]([N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])=[O:17])[CH3:14] |f:0.1,^1:11|
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for approximately 31/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Insolubles are removed by hot acetone treatment in the manner
|
Type
|
CUSTOM
|
Details
|
described in preparation B
|
Type
|
CUSTOM
|
Details
|
Upon completion of the acetone treatment and removal of mother liquor the product
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Type
|
ADDITION
|
Details
|
Further recrystallizaton from a mixture of ethylchloroformate and ether
|
Type
|
CUSTOM
|
Details
|
yields a white product
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |